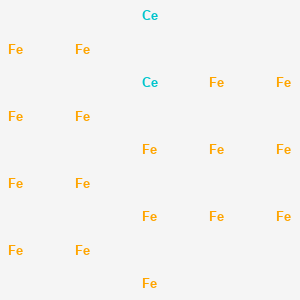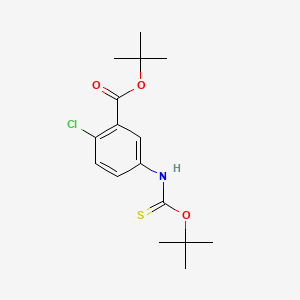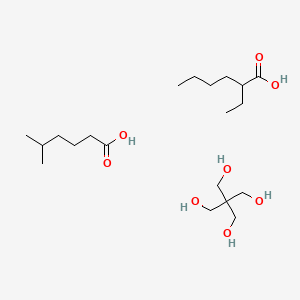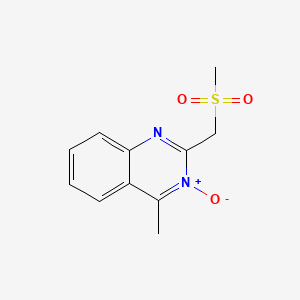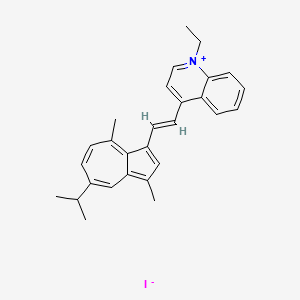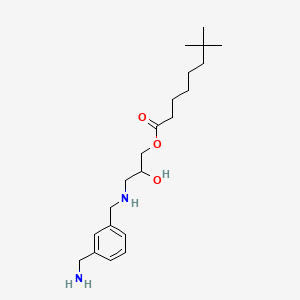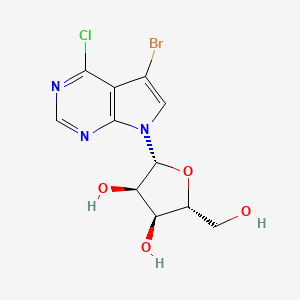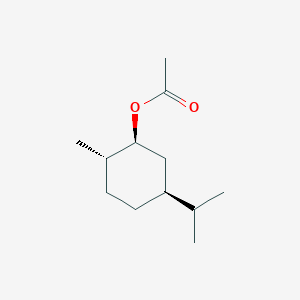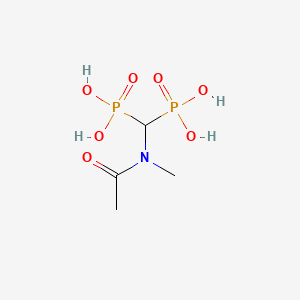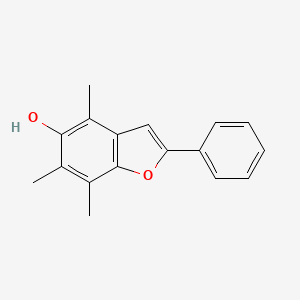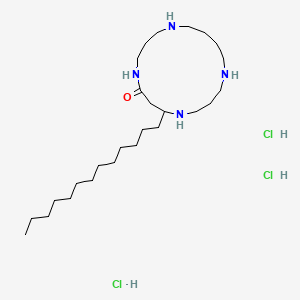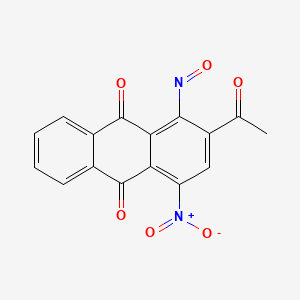
2-Acetyl-4-nitro-1-nitrosoanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-4-nitro-1-nitrosoanthraquinone is an organic compound with the molecular formula C16H8N2O6 and a molecular weight of 324.24 g/mol . This compound is part of the anthraquinone family, known for its diverse applications in dyes, pigments, and pharmaceuticals . The structure of this compound includes an anthraquinone core substituted with acetyl, nitro, and nitroso groups, which contribute to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 2-Acetyl-4-nitro-1-nitrosoanthraquinone typically involves multi-step organic reactions. One common method starts with the nitration of anthracene to form 9-nitroanthracene . This intermediate is then subjected to further nitration and acetylation reactions under controlled conditions to yield the final product . Industrial production methods often involve the use of glacial acetic acid and concentrated nitric acid as reagents, with reaction temperatures carefully maintained to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-Acetyl-4-nitro-1-nitrosoanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions typically convert the nitro group to an amino group, resulting in the formation of aminoanthraquinone derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-4-nitro-1-nitrosoanthraquinone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Acetyl-4-nitro-1-nitrosoanthraquinone involves its interaction with cellular proteins and enzymes. The nitro and nitroso groups can participate in redox reactions, affecting cellular oxidative stress pathways . Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its potential anticancer activity .
Vergleich Mit ähnlichen Verbindungen
2-Acetyl-4-nitro-1-nitrosoanthraquinone is unique due to its specific substitution pattern on the anthraquinone core. Similar compounds include:
1,4-Diaminoanthraquinone: Known for its use in dye synthesis and biological studies.
2-Methyl-1,4-naphthoquinone: Used in the synthesis of vitamin K analogs.
9,10-Anthraquinone: A parent compound for many derivatives used in various industrial applications.
These compounds share the anthraquinone core but differ in their substituents, leading to variations in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
94199-58-3 |
|---|---|
Molekularformel |
C16H8N2O6 |
Molekulargewicht |
324.24 g/mol |
IUPAC-Name |
2-acetyl-4-nitro-1-nitrosoanthracene-9,10-dione |
InChI |
InChI=1S/C16H8N2O6/c1-7(19)10-6-11(18(23)24)12-13(14(10)17-22)16(21)9-5-3-2-4-8(9)15(12)20/h2-6H,1H3 |
InChI-Schlüssel |
CSJUKGNLUWPQDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C2C(=C1N=O)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


